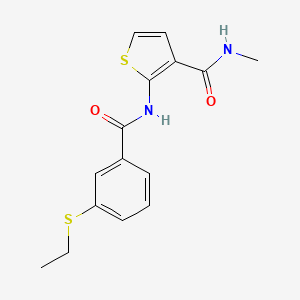

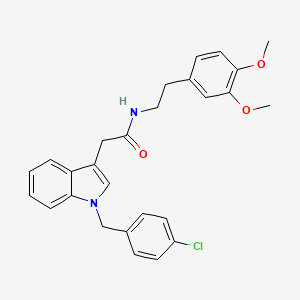

2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids, including cholesterol and triglycerides, in the blood. It is a major risk factor for cardiovascular diseases, such as heart attack and stroke. ETC-1002 works by inhibiting ATP-citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids in the liver.

Scientific Research Applications

Synthesis and Unique Properties

Research on compounds with structural similarities to 2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide has led to insights into their synthesis and unique properties. For instance, studies on the synthesis of related thiophene derivatives have showcased methodologies for creating compounds with potential applications in various fields, such as materials science and drug development. These synthesis strategies often involve reactions that yield high-purity products, which are essential for further application and study (Nakayama et al., 1998).

Antimicrobial and Antipathogenic Activity

Another significant area of research is the exploration of antimicrobial and antipathogenic activities of thiourea derivatives. These studies have identified compounds with significant activity against various microbial strains, highlighting their potential as novel antimicrobial agents. The effectiveness of these compounds against biofilm-forming bacteria is particularly noteworthy, offering a promising avenue for the development of treatments for infections that are resistant to conventional antibiotics (Limban et al., 2011).

Development of Novel Materials

Research has also focused on the development of novel materials, such as hyperbranched aromatic polyimides, which are synthesized from compounds structurally related to 2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide. These materials exhibit unique properties, such as solubility in common organic solvents and high thermal stability, making them suitable for a wide range of industrial applications (Yamanaka et al., 2000).

Pharmaceutical Applications

In the pharmaceutical sector, research into thiophene derivatives has uncovered their potential as bioreductively activated cytotoxins and radiosensitizers, demonstrating their utility in cancer treatment. These compounds can selectively target hypoxic cancer cells, offering a strategy to overcome resistance to traditional chemotherapy (Threadgill et al., 1991).

properties

IUPAC Name |

2-[(3-ethylsulfanylbenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-3-20-11-6-4-5-10(9-11)13(18)17-15-12(7-8-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYQKVVVEBUHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)

![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371937.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B2371939.png)